REACTION_CXSMILES
|
S(=O)(=O)(O)O.[F:6][C:7]1[C:12]([N+:13]([O-:15])=[O:14])=[CH:11][CH:10]=[CH:9]C=1C.[C:17]([OH:20])(=[O:19])[CH3:18]>O.[O-2].[O-2].[O-2].[Cr+6]>[F:6][C:7]1[C:12]([N+:13]([O-:15])=[O:14])=[CH:11][CH:10]=[CH:9][C:18]=1[C:17]([OH:20])=[O:19] |f:4.5.6.7|
|
Name
|
|
Quantity
|
195 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1[N+](=O)[O-])C
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
226 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
with stirring over 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition the mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
STIRRING
|
Details
|
with stirring for another 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to cool down to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (3×1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a light green solid, which
|
Type
|
WASH
|
Details
|
was washed with dichloromethane (3×300 ml)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |